3-Bromo-6-chloro-5-(m-tolyl)pyrazin-2-amine
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Overview
Description
3-Bromo-6-chloro-5-(m-tolyl)pyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and a tolyl group in the structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-5-(m-tolyl)pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dibromo-6-chloropyrazin-2-amine.
Bromination and Chlorination: The compound undergoes selective bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions.
Tolyl Group Introduction: The tolyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-5-(m-tolyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cross-Coupling Reactions: The presence of bromine and chlorine makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazine derivative.
Scientific Research Applications
3-Bromo-6-chloro-5-(m-tolyl)pyrazin-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-5-(m-tolyl)pyrazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloro-5-methylpyrazin-2-amine: Similar structure but with a methyl group instead of a tolyl group.
2-Bromo-3-chloro-5-(m-tolyl)pyrazine: Similar structure but with different positions of bromine and chlorine atoms.
Uniqueness
3-Bromo-6-chloro-5-(m-tolyl)pyrazin-2-amine is unique due to the specific arrangement of bromine, chlorine, and tolyl groups, which can influence its reactivity and applications. The presence of these substituents can enhance its potential as an intermediate in organic synthesis and its utility in various scientific research applications .
Properties
IUPAC Name |
3-bromo-6-chloro-5-(3-methylphenyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3/c1-6-3-2-4-7(5-6)8-10(13)16-11(14)9(12)15-8/h2-5H,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIABOFKVXHLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C(C(=N2)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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